molecular formula C10H20O3 B13759067 tert-Butyl 2,2-dimethylperoxybutyrate CAS No. 53566-76-0

tert-Butyl 2,2-dimethylperoxybutyrate

Cat. No.: B13759067
CAS No.: 53566-76-0
M. Wt: 188.26 g/mol
InChI Key: HFBIJLUEBFHPTH-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethylperoxybutyrate: is an organic peroxide compound with the molecular formula C10H20O3. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is known for its high thermal stability and effectiveness in initiating polymerization processes at relatively low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,2-dimethylperoxybutyrate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with tert-butyl hydroperoxide. The reaction typically involves the use of a catalyst such as trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2-dimethylperoxybutyrate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, making it a valuable initiator in the production of polymers .

Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled thermal conditions. The presence of heat or light can accelerate the decomposition process, leading to the formation of free radicals. Common reagents used in conjunction with this compound include other organic peroxides and radical initiators .

Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers. The specific products depend on the type of monomers used in the polymerization process .

Scientific Research Applications

tert-Butyl 2,2-dimethylperoxybutyrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethylperoxybutyrate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of polymer chains .

Comparison with Similar Compounds

  • tert-Butyl peroxyacetate
  • tert-Butyl peroxyphenylacetate
  • tert-Butyl peroxyundecanoate

Comparison: tert-Butyl 2,2-dimethylperoxybutyrate is unique in its high thermal stability and effectiveness as a polymerization initiator at relatively low temperatures. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .

Properties

CAS No.

53566-76-0

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

tert-butyl 2,2-dimethylbutaneperoxoate

InChI

InChI=1S/C10H20O3/c1-7-10(5,6)8(11)12-13-9(2,3)4/h7H2,1-6H3

InChI Key

HFBIJLUEBFHPTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)OOC(C)(C)C

Origin of Product

United States

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